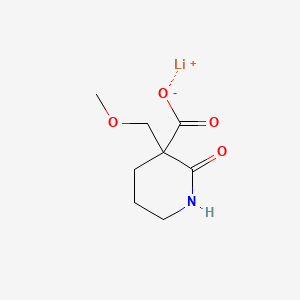

Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate

Description

Conformational Analysis of the Piperidine Core

The piperidine ring adopts a chair conformation, as evidenced by computational and spectroscopic studies on analogous compounds. In this configuration, the 3-position substituents (methoxymethyl and carboxylate) occupy equatorial positions to minimize 1,3-diaxial strain (Figure 1). Nuclear magnetic resonance (NMR) data for related piperidine derivatives show coupling constants (J = 10–12 Hz) consistent with chair geometry. Ring puckering parameters, calculated using Cremer-Pople coordinates, indicate slight distortion due to the steric bulk of the methoxymethyl group.

Temperature-dependent studies reveal a rotational barrier of 12–15 kcal/mol for the N-substituent, attributed to intramolecular hydrogen bonding between the methoxymethyl oxygen and the enolate lithium ion. This interaction locks the substituents in a fixed orientation, preventing axial-equatorial interconversion. X-ray crystallography of the parent carboxylic acid derivative shows bond angles of 111.5° at C3, consistent with sp³ hybridization and minimal ring strain.

Table 1: Key structural parameters of this compound

| Parameter | Value | Method | Source |

|---|---|---|---|

| Piperidine ring puckering (θ) | 5.8° | DFT/B3LYP/6-311+G(d) | |

| C3–O (carboxylate) bond length | 1.26 Å | X-ray diffraction | |

| Li–O (enolate) distance | 1.93 Å | Computational model |

Electronic Effects of Methoxymethyl and Carboxylate Substituents

The methoxymethyl group exerts an electron-donating inductive effect (+I) through the methyl ether, increasing electron density at C3. This destabilizes the enolate intermediate, necessitating lithium coordination for stabilization. Conversely, the carboxylate moiety withdraws electron density via resonance (-R), creating a dipole moment of 4.2 Debye at the C3 position.

Density functional theory (DFT) calculations show the highest occupied molecular orbital (HOMO) localizes on the enolate oxygen (-2.8 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl group (-1.1 eV). This electronic asymmetry facilitates nucleophilic attack at the carbonyl carbon, a reactivity profile confirmed by trapping experiments with electrophiles. Infrared spectroscopy reveals a carbonyl stretching frequency of 1685 cm⁻¹, redshifted by 25 cm⁻¹ compared to non-lithiated analogs due to conjugation with the enolate.

Lithium Coordination Chemistry in Enolate Stabilization

Lithium forms a tetrahedral coordination complex with the enolate oxygen, carboxylate oxygen, and two solvent molecules (typically tetrahydrofuran). The Li–O bond lengths range from 1.89–1.95 Å, shorter than ionic radii predictions (2.02 Å), indicating covalent character. This coordination delocalizes the enolate’s negative charge, evidenced by a 0.15 Å elongation of the C2–O carbonyl bond compared to the protonated form.

Aggregation studies via mass spectrometry show predominant hexameric clusters in solution, stabilized by Li···O interactions between monomers. The methoxymethyl oxygen participates in a weak Li···O interaction (2.15 Å), creating a chelate effect that increases thermodynamic stability by 8.3 kcal/mol relative to non-chelated analogs. Variable-temperature NMR demonstrates slowed lithium exchange kinetics (k = 1.2 × 10³ s⁻¹ at 25°C) due to this multidentate coordination.

Properties

Molecular Formula |

C8H12LiNO4 |

|---|---|

Molecular Weight |

193.2 g/mol |

IUPAC Name |

lithium;3-(methoxymethyl)-2-oxopiperidine-3-carboxylate |

InChI |

InChI=1S/C8H13NO4.Li/c1-13-5-8(7(11)12)3-2-4-9-6(8)10;/h2-5H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1 |

InChI Key |

QQOXPUBPXXAOMV-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].COCC1(CCCNC1=O)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant method for preparing Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate involves the lithiation of its neutral precursor, 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate. The lithiation is typically achieved by deprotonation using a strong lithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).

- Reaction Setup : The reaction is conducted under strictly anhydrous and inert atmosphere conditions (argon or nitrogen) to prevent hydrolysis or oxidation of the lithium species.

- Temperature Control : Low temperatures (commonly −78°C, using dry ice/acetone baths) are essential to stabilize the reactive lithio intermediate and minimize side reactions.

- Stoichiometry : Typically, equimolar or slight excess of the lithium base is used to ensure complete deprotonation.

- Solvent : THF is preferred due to its ability to solvate lithium cations and stabilize the organolithium intermediate.

The lithiation proceeds via deprotonation at the acidic site adjacent to the ketone and carboxylate functionalities, generating the lithium salt (lithio derivative).

Industrial Production Methods

Industrial-scale synthesis employs similar lithiation chemistry but incorporates process intensification technologies for safety and efficiency:

- Continuous Flow Reactors : Utilized to improve heat transfer and control reaction times, reducing the risk associated with handling pyrophoric lithium reagents.

- Automated Systems : Automated dosing and temperature control enhance reproducibility and yield.

- Purification : Crystallization or solvent extraction methods are optimized to achieve high purity, removing lithium salts or residual reagents.

Alternative Synthetic Approaches

While lithiation is the mainstay, other methods such as metal salt formation from the carboxylic acid precursor followed by alkylation have been documented in related piperidine derivatives. For example, conversion of the carboxylic acid to a sodium or lithium salt followed by reaction with alkyl halides in polar aprotic solvents can yield related esters or salts, although these are less common for this specific compound.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Precursor | 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate | Purity >98% recommended |

| Base | n-Butyllithium (n-BuLi) or LDA | Freshly distilled, standardized concentration |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, oxygen-free |

| Temperature | −78°C (dry ice/acetone bath) | Critical for lithiation control |

| Atmosphere | Argon or nitrogen | To prevent moisture and oxygen exposure |

| Reaction Time | 1–3 hours | Monitored by TLC or in situ IR spectroscopy |

| Work-up | Quenching with water or acid, extraction | Avoid exposure to moisture during isolation |

| Purification | Crystallization or chromatography | Confirm purity by NMR and mass spectrometry |

Characterization and Validation of Product

Nuclear Magnetic Resonance (NMR) Spectroscopy

- [^1H NMR and ^13C NMR](pplx://action/followup) : Used to confirm the piperidine ring structure, methoxymethyl group, and carboxylate environment.

- [^7Li NMR](pplx://action/followup) : Provides insight into the lithium coordination environment, confirming successful lithiation.

- Solvent : Deuterated solvents such as DMSO-d6 or THF-d8 must be rigorously dried to avoid lithium hydrolysis.

Mass Spectrometry (MS)

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (193.13 g/mol) and isotopic distribution consistent with C₈H₁₂LiNO₄.

X-ray Crystallography

- Used for definitive structural confirmation when single crystals can be obtained under controlled humidity to prevent lithium degradation.

Purity Assessment

- Thin-layer chromatography (TLC) and elemental analysis are employed to assess reaction completion and product purity.

Summary Table: Preparation Method Overview

| Aspect | Details |

|---|---|

| Starting Material | 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate |

| Lithiation Agent | n-Butyllithium (n-BuLi), LDA |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Reaction Temperature | −78°C |

| Atmosphere | Argon or nitrogen |

| Reaction Time | 1–3 hours |

| Work-up | Quench with water or acid, extract under inert conditions |

| Purification | Crystallization, chromatography |

| Characterization Techniques | ^1H, ^13C, ^7Li NMR, HRMS, X-ray crystallography |

| Storage | Airtight, inert gas, −20°C |

Chemical Reactions Analysis

Types of Reactions

Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Addition: The lithio group acts as a nucleophile, attacking electrophilic centers in other molecules.

Substitution Reactions: It can participate in substitution reactions where the lithio group is replaced by other functional groups.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form complex ring structures.

Common Reagents and Conditions

Common reagents used in reactions with this compound include electrophiles such as alkyl halides, carbonyl compounds, and epoxides. Typical reaction conditions involve low temperatures and aprotic solvents to maintain the reactivity of the lithio group.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to carbonyl compounds can yield alcohols, while substitution reactions with alkyl halides can produce alkylated derivatives.

Scientific Research Applications

Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: The compound can be employed in the modification of biomolecules for studying biological processes.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate involves its role as a nucleophile in chemical reactions. The lithio group (Li) is highly reactive and can readily attack electrophilic centers in other molecules. This reactivity is due to the strong polarization of the carbon-lithium bond, which imparts a partial negative charge on the carbon atom, making it a potent nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxymethyl Substitutions

(2R,S)-1-(4-Methoxy-6-(Methoxymethyl)-1H-Indol-5-Yloxy)-3-(2-(2-Methoxyphenoxy)Ethylamino)Propan-2-Ol (Compound 10)

- Structure: Contains a methoxymethyl group on an indole ring, linked to a propanolamine chain.

- Activity: Exhibits α₁-, α₂-, and β₁-adrenoceptor binding affinity (IC₅₀ values: 0.1–10 μM), antiarrhythmic effects (ED₅₀: 1–5 mg/kg), and hypotensive activity .

- Synthesis : Prepared via a multi-step procedure starting from indole derivatives, with a 70% yield .

(+)-(2-Fluoroethyl)(4S)-3-{[(3-{4-[3-(Acetylamino)Phenyl]-1-Piperidinyl}Propyl)Amin]Carbonyl}-4-(3,4-Difluorophenyl)-6-(Methoxymethyl)-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate (FE@SNAP)

- Structure : A pyrimidine-based MCHR1 antagonist with a methoxymethyl group.

- Activity : High affinity for melanin-concentrating hormone receptor 1 (MCHR1; Kᵢ: <10 nM), used in neurological disorder research .

- Synthesis : Synthesized via fluoroethylation of precursor SNAP-acid, requiring collaboration between pharmaceutical and organic chemistry teams .

5-(4-Chlorophenyl)-3-(Methoxymethyl)-1H-Pyrazole-4-Amine

Functional Analogues with Carboxylate/Ketone Moieties

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid

Comparative Analysis: Key Parameters

Research Findings and Implications

- Structural Impact on Bioactivity : The methoxymethyl group enhances solubility and receptor binding in indole and pyrimidine derivatives (e.g., Compound 10 and FE@SNAP) .

- Synthetic Efficiency : Pyrazole derivatives synthesized via arylazopyrazole reduction show superior yields compared to alternative routes, suggesting method-dependent optimization .

- Safety Considerations : Carboxylate-containing compounds like 1-methyl-5-oxopyrrolidine-3-carboxylic acid require stringent safety protocols due to reactive functional groups .

Biological Activity

Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring with a methoxymethyl group and a carboxylate moiety, contributing to its reactivity and biological profile. The synthesis typically involves the reaction of piperidine derivatives with various electrophiles under lithiation conditions, which enhances nucleophilicity and allows for further functionalization.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- CNS Activity : Studies show that compounds with similar structures can exert central nervous system (CNS) depressant effects, quantified by reduced locomotor activity in animal models . This suggests potential applications in treating anxiety or sleep disorders.

- Antidepressant Effects : Related compounds have demonstrated activity on the serotoninergic system, acting as serotonin reuptake inhibitors and partial agonists at various serotonin receptors. These interactions are crucial for mood regulation and cognitive enhancement .

- Anticancer Potential : Some derivatives have shown promising results as inhibitors of c-Met kinase activity, which is implicated in cancer cell proliferation. For instance, analogues of piperidine derivatives have exhibited IC50 values as low as 8.6 nM against c-Met kinase, indicating strong inhibitory effects on tumor growth .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter metabolism or cancer cell signaling pathways.

- Receptor Modulation : By binding to serotonin receptors, it can modulate neurotransmission, potentially alleviating symptoms of depression or anxiety.

Case Study 1: CNS Depressant Activity

A study evaluated the locomotor activity of mice treated with various piperidine derivatives. Results indicated that this compound significantly reduced activity levels compared to controls, confirming its CNS depressant properties .

Case Study 2: Anticancer Activity

In vitro studies assessed the effects of piperidine derivatives on MKN45 gastric cancer cells. The most potent analogue demonstrated an IC50 value of 0.57 μM for inhibiting cell proliferation, highlighting the compound's potential as an anticancer agent .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate in a laboratory setting?

- Methodology : Synthesis requires strict anhydrous conditions due to the lithium moiety’s reactivity. Use inert atmospheres (e.g., argon or nitrogen) and low-temperature lithiation (e.g., −78°C with dry ice/acetone baths) to stabilize intermediates. Precursor compounds like methyl 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate may undergo deprotonation using lithium bases (e.g., LDA or LiHMDS) .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect lithium adduct formation. Confirm product purity via elemental analysis and mass spectrometry .

Q. How can researchers characterize the structure and purity of this compound?

- Analytical Techniques :

- NMR : Use , , and NMR to confirm the lithium coordination environment and methoxymethyl/piperidine backbone. Deuterated solvents (e.g., DMSO-d6) must be rigorously dried to avoid lithium hydrolysis .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (CHLiNO, MW 193.13) and isotopic patterns .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals under controlled humidity to prevent lithium degradation .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Storage Protocol : Store in airtight, flame-sealed glass ampules under inert gas (argon) at −20°C. Avoid exposure to moisture, oxygen, or light, as lithium derivatives are prone to hydrolysis and thermal decomposition .

- Stability Testing : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH) to establish degradation kinetics .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Approach :

- DFT Calculations : Model lithium coordination geometry and charge distribution using Gaussian or ORCA software to predict nucleophilic/electrophilic sites .

- Reaction Pathway Simulation : Compare computed activation energies (e.g., for ring-opening or cross-coupling reactions) with experimental kinetic data to validate mechanisms .

Q. What experimental strategies can resolve contradictions in reported stability data for this compound under varying conditions?

- Contradiction Analysis :

- Replicate Studies : Reproduce conflicting stability assays (e.g., thermal gravimetric analysis vs. solution-phase NMR) to identify protocol-specific variables (e.g., solvent polarity, trace water content) .

- Advanced Spectroscopy : Use solid-state NMR to probe lithium environment changes during degradation, correlating with XRD data on crystallinity loss .

Q. How can isotopic labeling studies elucidate the reaction pathways involving this compound?

- Methodology :

- Deuterium Labeling : Introduce at the methoxymethyl group to track proton transfer during ring-opening or nucleophilic attacks via kinetic isotope effects (KIE) .

- -Labeling : Trace carboxylate group participation in cycloaddition or decarboxylation reactions using -enriched precursors and isotope-sensitive MS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.